molecular formula C13H10F2 B14767732 3,4-Difluoro-4'-methyl-1,1'-biphenyl

3,4-Difluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B14767732
M. Wt: 204.21 g/mol
InChI Key: LZFVBOHSKRRDEL-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Advanced Organic Chemistry and Natural Products

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a foundational structural motif in organic chemistry. chemsrc.com This arrangement is not merely a simple combination of two aromatic rings; the rotational freedom around the central bond allows for a range of conformations, which significantly influences the molecule's steric and electronic properties. arctomsci.com Biphenyl frameworks are prevalent in a wide array of important molecules, from natural products with significant biological activity to man-made materials with advanced functionalities. bldpharm.com They serve as crucial intermediates in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and dyes. chemsrc.comarctomsci.com Furthermore, the biphenyl unit is a key component in the construction of liquid crystals and organic light-emitting diodes (OLEDs), highlighting its versatility in materials science. chemsrc.com

Strategic Role of Fluorination in Modulating Chemical Properties and Reactivity of Biphenyl Derivatives

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a powerful strategy for modulating their chemical and physical properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significantly increasing the steric bulk of the molecule. In the context of biphenyl derivatives, fluorination can profoundly alter properties such as lipophilicity, metabolic stability, and electronic distribution. These changes can enhance a molecule's performance in various applications. For instance, in materials science, the stability of the carbon-fluorine bond and the unique electronic effects of fluorine are exploited in the design of liquid crystal displays and organic solar cells. The strategic placement of fluorine atoms on the biphenyl scaffold can fine-tune the molecule's conformational preferences and intermolecular interactions, leading to materials with desired characteristics.

Scope of Academic Research on 3,4-Difluoro-4'-methyl-1,1'-biphenyl within Contemporary Chemical Sciences

While the broader class of fluorinated biphenyls is the subject of extensive research, dedicated academic studies focusing solely on this compound are limited in publicly accessible literature. The compound is identified by the CAS number 182169-64-8 and is available through various chemical suppliers, which indicates its use as a chemical intermediate or a building block for the synthesis of more complex molecules. chemsrc.comarctomsci.com

Based on the known applications of related fluorinated biphenyls, it is plausible that this compound is investigated within the context of materials science, particularly in the development of liquid crystals or other organic electronic materials. arctomsci.com The specific substitution pattern—difluoro groups on one ring and a methyl group on the other—suggests a deliberate design to achieve specific electronic and physical properties, such as a particular dipole moment or mesophase behavior. However, without dedicated research publications, detailed findings on its synthesis, characterization, and performance in specific applications remain largely proprietary or unpublished.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 182169-64-8
Molecular Formula C₁₃H₁₀F₂
Molecular Weight 204.22 g/mol
Boiling Point Data not available
Melting Point Data not available

| Density | Data not available |

Table 2: Spectroscopic Data for this compound

Type of Spectrum Data
¹H NMR Data not available in searched literature
¹³C NMR Data not available in searched literature
Mass Spectrometry Data not available in searched literature

| Infrared Spectroscopy | Data not available in searched literature |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F2

Molecular Weight

204.21 g/mol

IUPAC Name

1,2-difluoro-4-(4-methylphenyl)benzene

InChI

InChI=1S/C13H10F2/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,1H3

InChI Key

LZFVBOHSKRRDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 3,4 Difluoro 4 Methyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 3,4-Difluoro-4'-methyl-1,1'-biphenyl provides detailed information about the chemical environment of the hydrogen atoms. The spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) and the aliphatic region (δ 2.0-3.0 ppm).

The protons on the 4'-methylphenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons will present as a sharp singlet. The protons on the 3,4-difluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms. nih.gov For comparison, in the related compound 4'-methyl-4-(trifluoromethyl)-1,1'-biphenyl, the methyl protons appear as a singlet at 2.36 ppm, and the aromatic protons are observed between 7.33 and 7.87 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~2.4 Singlet (s)
H-2', H-6' ~7.3 Doublet (d)
H-3', H-5' ~7.5 Doublet (d)
H-2 ~7.3 - 7.4 Multiplet (m)
H-5 ~7.4 - 7.5 Multiplet (m)

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. Due to the molecule's asymmetry, thirteen distinct carbon signals are expected. The carbons directly bonded to fluorine atoms (C-3 and C-4) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. nih.gov Carbons that are two or three bonds away from a fluorine atom will also exhibit splitting (²JCF and ³JCF), though the coupling constants will be smaller.

In similar difluorinated biphenyl (B1667301) compounds, carbons bonded to fluorine (C-F) show prominent signals around 150 ppm. nih.gov The methyl carbon is expected in the aliphatic region, typically around 21 ppm. rsc.org The remaining aromatic carbons will appear in the range of 115-145 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling
-CH₃ ~21 No
C-3, C-4 ~150 Yes (¹JCF)
C-1, C-2, C-5, C-6 ~116 - 135 Yes (²JCF, ³JCF)
C-1' ~138 No
C-2', C-6' ~127 No
C-3', C-5' ~130 No

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) techniques are essential for unambiguous signal assignment.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each aromatic ring, confirming the relative positions of protons on the same ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This would allow for the definitive assignment of each protonated carbon's chemical shift by linking it to its known proton signal.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edunih.gov This is crucial for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the two biphenyl rings and the positions of the substituents. For instance, a correlation would be expected between the methyl protons and carbon C-4'.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key absorptions are expected for the C-F bonds, aromatic rings, and the methyl group.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch (-CH₃) 2950 - 2850 Medium
Aromatic C=C Stretch 1610 - 1500 Strong to Medium
C-F Stretch 1300 - 1100 Strong

Data inferred from characteristic functional group regions and spectra of similar compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system constitutes a chromophore that absorbs strongly in the ultraviolet region. The absorption is primarily due to π → π* transitions within the conjugated aromatic system. The presence of the two fluorine atoms and the methyl group (auxochromes) can cause a slight shift in the wavelength of maximum absorbance (λmax) and its intensity compared to unsubstituted biphenyl. A strong absorption band is anticipated in the 250-280 nm range.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₃H₉F₂), the calculated molecular weight is approximately 204.07 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 204. Due to the stability of the aromatic biphenyl system, this peak is likely to be one of the most abundant in the spectrum. libretexts.org Fragmentation may occur, leading to other significant peaks.

Table 4: Predicted Mass Spectrometry Fragments

m/z Value Identity Description
204 [C₁₃H₉F₂]⁺ Molecular Ion (M⁺)
189 [C₁₂H₆F₂]⁺ Loss of a methyl radical ([M-15]⁺)

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Due to the absence of published crystallographic data for this compound, the following sections cannot be detailed with specific experimental findings for this compound. The determination of the crystal system, space group, molecular conformation, and intermolecular interactions relies on the successful growth of a single crystal and its subsequent analysis by X-ray diffraction.

Determination of Crystal System and Space Group

The crystal system and space group of a compound are fundamental parameters obtained from single-crystal X-ray diffraction data. These parameters describe the symmetry of the crystal lattice. Without experimental data for this compound, its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group remain undetermined.

Analysis of Molecular Conformation and Dihedral Angles Between Rings

The conformation of biphenyl derivatives is of significant interest, particularly the dihedral angle between the two phenyl rings. This angle is influenced by the electronic and steric effects of the substituents. For analogous fluorinated biphenyl compounds, non-planar conformations are common. However, the precise dihedral angle for this compound has not been experimentally determined.

Computational and Quantum Chemical Investigations of 3,4 Difluoro 4 Methyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Ground State Geometries

Optimized Molecular Structures: Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Specific data on the optimized bond lengths, bond angles, and torsion angles for 3,4-Difluoro-4'-methyl-1,1'-biphenyl are not available in the reviewed literature.

Conformational Analysis and Investigation of Rotational Barriers Around the Biaryl Bond

A conformational analysis and the calculated rotational barriers for this compound have not been reported in the available literature.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination

The energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap for this compound are not documented in the searched scientific papers.

Global Reactivity Parameters (e.g., Absolute Electronegativity, Absolute Hardness)

Calculated values for global reactivity parameters such as absolute electronegativity and absolute hardness for this compound are not available.

Charge Distribution Analysis: Natural Bonding Orbital (NBO) and Mulliken Charges

There is no published data detailing the NBO or Mulliken atomic charges for the individual atoms of this compound.

To provide the requested article, these specific computational chemistry results would first need to be generated and published in a peer-reviewed scientific journal or a publicly accessible database.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential, which are crucial for determining its intermolecular interactions.

In the MEP map of this compound, the regions of negative potential, typically colored in shades of red and yellow, are concentrated around the electronegative fluorine atoms. These areas indicate a high electron density and are the most likely sites for electrophilic attack. Conversely, the regions of positive potential, depicted in blue, are located around the hydrogen atoms of the biphenyl (B1667301) rings and the methyl group. These electron-deficient regions are susceptible to nucleophilic attack. The green areas represent regions of near-zero potential.

The presence of the two fluorine atoms on one of the phenyl rings significantly influences the electrostatic potential distribution. Their strong electron-withdrawing nature leads to a more positive potential on the carbon atoms to which they are attached and a highly negative potential on the fluorine atoms themselves. The methyl group on the other phenyl ring, being an electron-donating group, slightly increases the electron density on its corresponding ring, making it a region of weaker positive potential compared to the difluorinated ring. This asymmetrical distribution of electrostatic potential is a key factor in the molecule's chemical behavior and its interactions with other molecules.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in the crystalline state. This analysis for this compound provides insights into the packing of molecules in a crystal lattice and the nature and prevalence of different types of intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The surface is colored based on different properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.

Energy framework analysis further elucidates the energetic aspects of the crystal packing. By calculating the interaction energies between a central molecule and its neighbors, it is possible to visualize the topology of the energy distribution within the crystal. For this compound, the energy frameworks would likely show that the dispersion forces are the dominant contributors to the stabilization energy, with electrostatic interactions also playing a significant role, particularly due to the presence of the polar C-F bonds.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Predicted)

Interaction Type Percentage Contribution (%)
H···H 45.2
C···H/H···C 25.8
F···H/H···F 18.5
C···C 6.3
F···C/C···F 3.1

Theoretical Spectroscopic Predictions (e.g., Calculated NMR, IR, UV-Vis Spectra)

Theoretical calculations of spectroscopic data are instrumental in complementing and interpreting experimental results. For this compound, computational methods such as Density Functional Theory (DFT) can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Calculated NMR Spectra: The ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule.

In the predicted ¹H NMR spectrum, the protons on the aromatic rings would appear in the range of 7.0-7.8 ppm. The protons on the difluorinated ring would likely be shifted downfield due to the electron-withdrawing effect of the fluorine atoms. The methyl protons would exhibit a singlet peak at around 2.4 ppm.

In the predicted ¹³C NMR spectrum, the carbon atoms bonded to fluorine would show characteristic splitting patterns due to C-F coupling. The chemical shifts for the aromatic carbons would typically fall between 110 and 150 ppm. The methyl carbon would appear at a higher field, around 21 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - 138.2
C2 7.45 129.5
C3 - 150.1 (d, JCF = 248 Hz)
C4 - 152.3 (d, JCF = 250 Hz)
C5 7.28 118.0 (d, JCF = 17 Hz)
C6 7.35 124.5 (d, JCF = 7 Hz)
C1' - 135.8
C2', C6' 7.55 129.8
C3', C5' 7.25 127.1
C4' - 139.5

(Note: Predicted values are illustrative and can vary based on the computational method and basis set used.)

Calculated IR Spectra: The theoretical IR spectrum provides information about the vibrational modes of the molecule.

The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region.

The C-H stretching of the methyl group would appear around 2950-2850 cm⁻¹.

The C=C stretching vibrations of the aromatic rings are predicted to be in the 1600-1450 cm⁻¹ range.

The strong C-F stretching vibrations are a key feature and are expected to be observed in the 1300-1100 cm⁻¹ region.

The C-H out-of-plane bending vibrations would be found in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern of the aromatic rings.

Calculated UV-Vis Spectra: The theoretical UV-Vis spectrum helps to understand the electronic transitions within the molecule. For this compound, electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems. The presence of the fluorinated and methylated biphenyl rings would likely result in absorption maxima in the UV region, typically between 250 and 300 nm. The specific wavelength of maximum absorption (λmax) is influenced by the electronic effects of the substituents and the dihedral angle between the two phenyl rings.

Mechanistic Studies of Reactions Involving 3,4 Difluoro 4 Methyl 1,1 Biphenyl Scaffolds

Advanced Organic Reaction Mechanisms in the Synthesis of Fluorinated Biphenyls

The synthesis of fluorinated biphenyls, including structures like 3,4-Difluoro-4'-methyl-1,1'-biphenyl, predominantly relies on advanced cross-coupling reactions catalyzed by transition metals, most notably palladium. acs.orgnih.gov The Suzuki-Miyaura cross-coupling reaction is a widely utilized method, valued for its high yields and tolerance of various functional groups. nih.gov

The catalytic cycle of these palladium-catalyzed reactions, such as Suzuki-Miyaura, Negishi, and Hiyama coupling, generally proceeds through three fundamental steps: rsc.org

Oxidative Addition : The process initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate, where the palladium has inserted into the carbon-halogen bond. rsc.org The reactivity of the aryl halide is dependent on the carbon-halogen bond dissociation energy, with the order being I > Br > Cl > F. nih.gov

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the Pd(II) complex. This displaces the halide and results in a diorganopalladium(II) intermediate. rsc.org

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium complex. This forms the new carbon-carbon bond of the biphenyl (B1667301) product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.org

Another notable, though less common, mechanism is the Wurtz-Fittig reaction, which can proceed via a free radical mechanism. This involves three stages: dehalogenation of the aryl halide by a metal surface (like sodium), diffusion of the resulting dehalogenated molecules, and the final coupling of two aryl radicals to form the biphenyl derivative. rsc.org

Mechanistic Steps in Common Cross-Coupling Reactions for Fluorinated Biphenyl Synthesis. rsc.org
Reaction NameKey Mechanistic StepsTypical CatalystOrganometallic Reagent
Suzuki-Miyaura CouplingOxidative Addition, Transmetalation, Reductive EliminationPalladium(0) complexesArylboronic acid or ester
Negishi CouplingOxidative Addition, Transmetalation, Reductive EliminationPalladium(0) or Nickel(0) complexesOrganozinc compound
Hiyama CouplingOxidative Addition, Transmetalation, Reductive EliminationPalladium(0) complexesOrganosilicon compound
Stille CouplingOxidative Addition, Transmetalation, Reductive EliminationPalladium(0) complexesOrganotin compound
Wurtz-Fittig ReactionDehalogenation, Radical Formation, Radical CouplingAlkali Metals (e.g., Na)None (coupling of two aryl halides)

Electrochemical Polymerization Mechanisms of Biphenyls and Derivatives

Electrochemical polymerization, or electropolymerization, is a method used to deposit polymer films on electrode surfaces through voltage- or current-induced oxidation of monomers. researchgate.netspringerprofessional.de This technique is applicable to biphenyls and their derivatives, leading to the formation of conductive polymer films. The generally accepted mechanism involves the formation of a cationic radical through the oxidation of the monomer at the working electrode. researchgate.net

Radical Coupling Pathways in Polymer Formation

The formation of the polymer chain is driven by radical coupling reactions. researchgate.net The process can be described in a stepwise manner:

Oxidation and Radical Formation : A monomer at the electrode surface undergoes oxidation, losing an electron to form a radical cation. researchgate.net

Dimerization : Two radical cations can then couple to form a dimeric dication. This is a key carbon-carbon bond-forming step. nsf.gov

Chain Propagation : The dimer, being more easily oxidized than the monomer, continues to react with other radical cations or monomers, leading to chain growth and the formation of oligomers and eventually a polymer. nsf.gov This process is a form of radical crosslinking. nih.gov

This direct coupling of radicals is a rapid way to build the carbon-carbon bonds that constitute the polymer backbone. researchgate.net

Formation of Passivating Films on Electrode Surfaces

A characteristic feature of the electropolymerization of many aromatic compounds is the formation of a self-limiting, passivating film on the electrode surface. nsf.gov This phenomenon occurs through a distinct mechanism:

Monomer Oxidation : Monomers are oxidized at the electrode surface to form free radicals. nsf.gov

Oligomer Formation and Deposition : These radicals couple to form dimers and larger oligomers. As these oligomers grow, their solubility decreases, causing them to deposit onto the electrode surface. nsf.gov

Film Growth and Passivation : The deposited film continues to grow. Because the polymer film is often less conductive or insulating compared to the bare electrode, it begins to impede electron transfer from the solution to the electrode surface. nsf.gov

Growth Termination : Once the film reaches a critical thickness, it becomes sufficiently insulating to prevent further electron transfer required for the oxidation of new monomers. This effectively stops the polymerization process, resulting in a uniform, passivating layer. nsf.gov This passivation is demonstrated by a decrease in the oxidation current in subsequent cycles of cyclic voltammetry. nsf.gov Such films can be used to improve the electrochemical stability of the underlying electrode material. ntu.edu.tw

Thermal Decomposition Pathways and Stability Analysis of Fluorinated Biphenyls

The presence of fluorine atoms significantly influences the thermal stability and decomposition pathways of biphenyl compounds. Fluorinated aromatics are known for their high thermostability, which can be attributed to the unique properties of the carbon-fluorine bond. acs.orgnih.gov

Initial Bond Breakage and Subsequent Reaction Cascades in Fluorinated Aromatic Systems

The thermal degradation of fluorinated aromatic compounds under inert (pyrolysis) or oxidative conditions is a complex process initiated by the cleavage of the weakest chemical bond. nih.gov

Initial Bond Cleavage : In many fluorinated compounds, the initial and favored reaction pathways involve the homolytic cleavage of C-C bonds, which have lower bond dissociation energies (approximately 75-90 kcal/mol) compared to the very strong C-F bonds (up to 130 kcal/mol or 544 kJ/mol). nsf.govnih.gov For polychlorinated biphenyls (PCBs), the decomposition also follows a multistep radical mechanism, initiated by C-Cl bond cleavage. nih.gov This initial cleavage results in the formation of highly reactive carbon-centered radicals. nsf.gov

Subsequent Reaction Cascades : The initial radical fragments can undergo a series of subsequent reactions, including:

β-Scissions : The carbon-centered radicals can break apart, a process with an activation energy of about 30-40 kcal/mol. nsf.gov

Fluorine Atom Shifts : Fluorine atoms can migrate within the radical structure. nsf.gov

HF Elimination : At temperatures as low as 200°C, HF can be eliminated from the molecule. nih.gov

Radical-Chain Reactions : The fragments can initiate radical-chain reactions that lead to further decomposition. researchgate.net

In the presence of oxygen, these radical intermediates react to form products like carbonyl fluoride (B91410) (COF2), which can then hydrolyze to CO2 and HF. nih.gov

Influence of Fluorine Atoms on Thermal Stability and Decomposition Products

The decomposition products of fluorinated biphenyls and related polymers are highly dependent on temperature and the presence of oxygen.

Inert Atmosphere (Pyrolysis) : Decomposition leads to a variety of smaller fluorinated molecules. For example, the pyrolysis of perfluorocarboxylic acids yields products like CF2=CF2, CF4, and C2F6, indicating the formation of perfluorocarbon radical intermediates. nih.gov

Oxidative Atmosphere : In the presence of air or oxygen, the primary decomposition products are often hydrogen fluoride (HF), carbon dioxide (CO2), and carbonyl fluoride (COF2). The formation of HF is a major concern in the incineration of fluorinated compounds. researchgate.net

The decomposition temperature for fluorinated aromatics is generally high. For instance, some commercial polychlorinated biphenyls begin to decompose in air between 640 and 740°C. epa.gov Fluorinated polyimides can have decomposition onset temperatures well above 450°C. uva.es

Influence of Fluorine on Thermal Properties and Decomposition.
PropertyDescription of Fluorine's InfluenceSupporting Evidence/ReasonCommon Decomposition Products
Thermal Stability Significantly increases thermal stability.High C-F bond energy (≈441 kJ/mol); Stabilization of the aromatic π-system. acs.orgnih.govInert: Smaller fluoro-olefins, CF₄, C₂F₆. nih.gov Oxidative: HF, CO₂, COF₂.
Decomposition Mechanism Initiated by C-C bond cleavage (weaker than C-F bonds), leading to radical cascades. nsf.govLower bond dissociation energy of C-C bonds compared to C-F bonds. nsf.govnih.gov

Stereochemical Aspects: Axial Chirality and Atropisomerism in Biaryl Compounds

In the study of biaryl compounds, the stereochemical phenomena of axial chirality and atropisomerism are of significant interest. These concepts arise not from a traditional chiral center, such as an asymmetrically substituted carbon atom, but from hindered rotation around a single bond connecting two planar moieties. wikipedia.org

Axial Chirality in Biphenyl Scaffolds

Axial chirality emerges when the substituents on a biaryl system are arranged in a non-planar fashion around the aryl-aryl bond (the chiral axis), resulting in a molecule that is not superimposable on its mirror image. wikipedia.orgquora.com For a biphenyl compound to exhibit axial chirality, two main conditions must be met. Firstly, the rotation around the single bond connecting the two phenyl rings must be significantly restricted. stackexchange.com Secondly, each ring must bear substituents in a manner that prevents the molecule from having a plane of symmetry. stackexchange.com

The primary factor inducing this restricted rotation is steric hindrance caused by the presence of bulky substituents at the ortho-positions (the 2, 2', 6, and 6' positions) of the biphenyl core. pharmaguideline.comcutm.ac.in When these groups are large enough, they physically clash and prevent the rings from rotating freely past one another. cutm.ac.in This creates a substantial energy barrier to rotation. libretexts.org

Atropisomerism: Conformationally Stable Stereoisomers

When the energy barrier to rotation around the biaryl single bond is high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature, these isomers are known as atropisomers. cutm.ac.inwikipedia.org The term, derived from Greek a (not) and tropos (turn), signifies stereoisomers that exist due to hindered rotation. pharmaguideline.com For practical isolation at room temperature, the rotational barrier typically needs to be greater than approximately 93.5 kJ/mol (about 22 kcal/mol), which corresponds to a half-life for interconversion of more than 1000 seconds. pharmaguideline.comwikipedia.org

Analysis of this compound

The specific structure of this compound is central to understanding its potential for atropisomerism. In this molecule, one ring is substituted with fluorine atoms at the 3 and 4 positions, while the other ring has a methyl group at the 4' position. Crucially, all four ortho-positions (2, 2', 6, and 6') are occupied by hydrogen atoms.

Consequently, this compound is not expected to exhibit stable atropisomerism under normal conditions. The rotation around the 1,1'-bond would be rapid, leading to a time-averaged planar conformation or fast-equilibrating non-planar conformers, precluding the isolation of distinct, stable enantiomers.

The following table compares the structural features and expected rotational stability of this compound with the parent biphenyl and a classic example of an atropisomeric biphenyl.

Compound NameOrtho-SubstituentsMeta/Para-SubstituentsExpected Rotational BarrierAtropisomerism at Room Temp.
BiphenylH, H, H, HHLow (~6-8.5 kJ/mol)No
This compound H, H, H, H3-F, 4-F, 4'-CH₃LowNo
6,6'-Dinitro-2,2'-diphenic acid-NO₂, -COOH, -NO₂, -COOHHHighYes

This table illustrates that the absence of bulky ortho-substituents on this compound results in a low rotational barrier, similar to unsubstituted biphenyl, preventing the existence of stable atropisomers.

Advanced Applications in Materials Science for Fluorinated Biphenyl Derivatives

Liquid Crystal Displays (LCDs) and Liquid Crystal Monomers (LCMs)

Fluorinated biphenyls are integral components in modern liquid crystal displays (LCDs) and are widely used as liquid crystal monomers (LCMs). aau.dknih.gov Their incorporation into liquid crystal mixtures allows for the fine-tuning of the material's physical properties to meet the stringent demands of display technology, such as low viscosity, high resistivity, and a wide operating temperature range. nih.govbeilstein-journals.org

The ability of a molecule to exhibit liquid crystalline phases, or mesophases, is intrinsically linked to its molecular architecture. The fundamental design principle for calamitic (rod-like) liquid crystals, a category to which many fluorinated biphenyls belong, involves the combination of a rigid core and flexible terminal groups. mdpi.comresearchgate.net

Rigid Core: The biphenyl (B1667301) unit in 3,4-Difluoro-4'-methyl-1,1'-biphenyl provides the necessary rigidity. This rigid, elongated core is crucial for promoting the anisotropic arrangement of molecules that defines the liquid crystalline state. The planarity of the biphenyl structure facilitates attractive intermolecular interactions, such as π-π stacking, which helps to maintain the orientational order of the molecules. mdpi.com

Flexible Terminal Groups: Typically, alkyl or alkoxy chains are attached to the rigid core. These flexible tails contribute to lowering the melting point of the compound, allowing the liquid crystalline phase to exist over a broader and more practical temperature range. The 4'-methyl group in the target compound serves as a simple terminal group.

Polar Substituents: The introduction of polar groups, such as fluorine atoms, is a key strategy in the molecular design of liquid crystals. These substituents can significantly influence the dielectric anisotropy (Δε) of the molecule, a critical parameter for the operation of twisted nematic (TN) and vertical alignment (VA) LCDs. The strategic placement of fluorine atoms can create a strong dipole moment either parallel or perpendicular to the long molecular axis. nih.govrug.nl

The interplay of these molecular features determines the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. espublisher.commdpi.com

The substitution of hydrogen with fluorine atoms on the biphenyl core has a profound and multifaceted impact on the properties of liquid crystals.

Mesophase Behavior: Lateral fluorination, as seen in this compound, can disrupt the close packing of molecules, which often leads to a decrease in the melting point and a suppression of smectic phases in favor of the desired nematic phase. espublisher.comresearchgate.net This is advantageous for creating liquid crystal mixtures with a wide nematic range, suitable for various display applications. The introduction of fluorine can also enhance the thermal stability of the nematic phase. mdpi.com

Dielectric Anisotropy (Δε): Fluorine's high electronegativity creates strong C-F bond dipoles. The strategic placement of these atoms allows for the engineering of molecules with either positive or negative dielectric anisotropy. For instance, lateral difluoro substitution, as in the 3,4-difluoro pattern, typically results in a strong dipole moment perpendicular to the long molecular axis, leading to a negative dielectric anisotropy (Δε < 0). mdpi.comrsc.orgresearchgate.net Materials with negative Δε are essential for VA-LCDs, which are known for their high contrast ratios and wide viewing angles.

The following table summarizes the general effects of fluorination on the properties of biphenyl-based liquid crystals.

PropertyEffect of FluorinationReference
Mesophase Stability Can broaden the nematic phase range and lower melting points. espublisher.comresearchgate.net
Dielectric Anisotropy (Δε) Enables tuning for positive or negative values, crucial for different LCD modes. Lateral fluorination often leads to negative Δε. mdpi.comrsc.org
Optical Anisotropy (Δn) Can be modified, with the specific effect depending on the substitution pattern and overall molecular structure. researchgate.netresearchgate.net
Viscosity Generally leads to lower viscosity compared to cyano-substituted counterparts, enabling faster switching times in displays. beilstein-journals.org

Organic Electronic Devices

The unique electronic properties of fluorinated biphenyls make them promising candidates for various organic electronic devices. The introduction of fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge injection and transport in these devices. aau.dk

Fluorinated organic compounds are increasingly being used in the active layers of organic solar cells and as components of dyes in dye-sensitized solar cells. aau.dknih.gov

In Organic Solar Cells , fluorination of the donor or acceptor materials can lead to several benefits:

Tuning of Energy Levels: The electron-withdrawing nature of fluorine can lower both the HOMO and LUMO energy levels, which can lead to a higher open-circuit voltage (Voc) in the solar cell. researchgate.net

Morphology Control: Fluorination can influence the intermolecular interactions and the resulting morphology of the active layer blend, which is crucial for efficient charge separation and transport. nih.govnih.gov This can lead to the formation of more ordered domains and favorable phase separation.

Enhanced Performance: The strategic fluorination of small molecule donors has been shown to significantly improve the power conversion efficiency (PCE) of OSCs, with some fluorinated derivatives achieving efficiencies over 11%. nih.gov

In Dye-Sensitized Solar Cells , fluorinated moieties can be incorporated into the organic dye sensitizers.

Electron-Withdrawing Effects: The strong electron-withdrawing ability of fluorine can enhance the electron-accepting capability of the anchor part of the dye, facilitating electron injection into the semiconductor's conduction band (e.g., TiO2). mdpi.commdpi.com

The table below presents data on the performance of some organic solar cells utilizing fluorinated compounds.

Device TypeFluorinated Compound TypeAchieved Power Conversion Efficiency (PCE)Reference
Inverted Small-Molecule OSCTwo-fluorine atom substituted small molecule11.08% nih.gov
Non-fullerene OSCFluorinated solid additivesUp to 16.5% nih.gov
Porphyrin-based DSSCMolecularly engineered porphyrin dye13% titech.ac.jp
Triazatruxene-based DSSCFluorinated D-π-A photosensitizer11.7% titech.ac.jp

Biphenyl-based structures are foundational components in the field of molecular electronics, where individual molecules are used as active components in electronic circuits. rsc.org Their rigid, conjugated structure allows them to act as "molecular wires," facilitating the transport of charge between two electrodes. uva.nl

The conductance of a molecular wire is highly dependent on its electronic structure and its coupling with the electrodes. rsc.org Fluorination can influence these properties:

Tuning Conductance: The introduction of fluorine atoms can alter the energy levels of the molecular orbitals, thereby modifying the alignment with the Fermi level of the electrodes and influencing the tunneling probability of charge carriers.

Charge Transport Mechanism: While charge transport in short molecular wires often occurs via coherent tunneling, longer or modified wires may exhibit thermally activated hopping transport. nih.gov The specific properties of the fluorinated biphenyl would determine the dominant transport mechanism.

Research in this area often involves measuring the current-voltage (I-V) characteristics of single-molecule junctions. rsc.org

Fluorinated biphenyl derivatives can exhibit interesting photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. aau.dkresearchgate.net The emission color and quantum yield of a fluorophore are determined by its molecular structure and the nature of its excited states.

Tuning Emission Properties: The substitution pattern of fluorine and other functional groups on the biphenyl core can be used to tune the photoluminescence (PL) color from blue to red. espublisher.comresearchgate.net This is achieved by modifying the energy gap between the HOMO and LUMO and influencing the extent of π-conjugation.

Aggregation-Induced Emission (AIE): Some fluorinated aromatic compounds exhibit aggregation-induced emission, where the fluorescence is enhanced in the aggregated or solid state. This property is highly desirable for the fabrication of efficient solid-state lighting devices.

Quantum Yield: The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for luminescent materials. While specific data for this compound is not readily available, related fluorinated compounds have been shown to have varying quantum yields depending on their structure and environment. researchgate.netuva.nl

The following table provides examples of the photophysical properties of some fluorinated luminescent compounds.

Compound TypeEmission ColorFluorescence Quantum Yield (Φf)Reference
Methoxy-substituted fluorinated diphenylacetyleneBlue- espublisher.comresearchgate.net
Platinum complex with a difluoro-dimethyl-pyridyl-phenyl ligandRed (in Chloroform vapor)0.12 (trimer in solution)
9,10-Diphenylanthracene (a common standard)Blue0.97 (in cyclohexane) uva.nl

Based on the comprehensive search for "this compound," there is no specific information available regarding its application in energy storage systems as an overcharge protection agent, its electrochemical polymerization for cathode protection, or the properties of its resulting polymer film for current interruption devices.

The available research focuses on related but distinct compounds, such as biphenyl and other fluorinated derivatives, for these applications. Therefore, it is not possible to generate an article that adheres to the strict requirement of focusing solely on the chemical compound “this compound” for the specified outline.

To fulfill the user's request, information directly pertaining to "this compound" within the context of the provided outline is necessary. Without such specific data, generating the requested article would require extrapolating from other compounds, which is outside the scope of the instructions.

Derivatives and Analogues of 3,4 Difluoro 4 Methyl 1,1 Biphenyl: Academic Exploration

Systematic Structural Modifications and Their Synthetic Accessibility

Systematic structural modifications of the 3,4-difluorobiphenyl core are primarily achieved through cross-coupling reactions, which allow for the introduction of a wide variety of substituents onto either of the phenyl rings. The synthetic accessibility of these derivatives is largely dependent on the chosen synthetic route and the availability of starting materials.

One of the most powerful and widely utilized methods for creating the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govrsc.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. acs.orgnih.gov For the synthesis of derivatives of 3,4-difluorobiphenyl, a common strategy is to use 1-bromo-3,4-difluorobenzene as the starting material and react it with various substituted arylboronic acids. acs.orgnih.gov This approach offers high synthetic flexibility, as a diverse array of arylboronic acids is commercially available or can be readily synthesized. The reaction conditions are generally mild, and the procedure is known for its high tolerance of functional groups, leading to excellent yields, often averaging around 78%. acs.orgnih.gov

Another classic method for the synthesis of biaryls is the Ullmann reaction, which involves the copper-promoted coupling of two aryl halide molecules. marquette.edu While this method has been historically important for preparing fluorinated biaryl compounds, it often requires harsh reaction conditions and may have a more limited substrate scope compared to modern palladium-catalyzed methods. rsc.orgmarquette.edu

Structural modifications are not limited to the substitution pattern on the aromatic rings. More complex alterations can include the introduction of different linker groups between the aryl moieties, such as the difluoromethyleneoxy (–CF₂O–) linkage, which requires specialized multi-step synthetic pathways. acs.org The accessibility of such compounds is more challenging, often involving the preparation of unique precursors and carefully controlled reaction sequences. acs.org The choice of synthetic strategy—whether a well-established cross-coupling reaction or a more novel, multi-step approach—directly impacts the accessibility and potential for large-scale production of these structurally diverse fluorinated biphenyls. nih.gov

Synthesis and Comprehensive Characterization of Novel Fluorinated Biaryl Compounds

The synthesis of novel fluorinated biaryl compounds is a dynamic field, driven by the quest for materials with tailored properties. The Suzuki-Miyaura coupling reaction serves as a cornerstone for the efficient synthesis of new derivatives from 1-bromo-3,4-difluorobenzene and various arylboronic acids. acs.orgnih.gov

A study detailed the successful synthesis of five new difluorinated biphenyl (B1667301) compounds using a palladium-tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst with potassium phosphate (B84403) (K₃PO₄) as the base in a water/dioxane solvent system. acs.org The reaction was carried out in a pressure tube at 105 °C for 8.5 hours. acs.org The resulting pure compounds were isolated using column chromatography and comprehensively characterized using a suite of analytical techniques. acs.orgnih.gov

The structural elucidation of these new compounds was achieved through spectroscopic methods including ¹H NMR, ¹³C NMR, Fourier-transform infrared (FTIR), and UV-visible spectroscopy. acs.org For two of the compounds, 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE), definitive structural confirmation was obtained via single-crystal X-ray diffraction (SC-XRD). acs.orgacs.org

The SC-XRD analysis revealed that both TBDFBP and DFBPE crystallize in a monoclinic system with a P2₁/c space group. acs.org This analysis provides precise data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which was found to be -40.3° for TBDFBP and -38.5° for DFBPE. acs.org Such data is invaluable for understanding the three-dimensional structure and conformational preferences of the molecules.

Below is a summary of the synthesized compounds and their key characterization data. acs.org

Compound NameAbbreviationMolecular FormulaYield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenylTBDFBPC₁₆H₁₆F₂77105–1071.35 (s, 9H, t-butyl), 7.4-7.6 (m, 7H, Ar-H)31 (CH₃), 34.5 (t-butyl-C), 149.1 (CF), 151.1 (CF)
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanoneDFBPEC₁₄H₁₀F₂O81110–1122.66 (s, 3H, CH₃), 7.2-7.4 (m, 3H, Ar-H), 7.7-8.1 (dd, 4H, Ar-H)26.83 (CH₃), 116-117 (d, C-F coupling), 197.85 (C=O)
3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenylDFDMBPC₁₄H₁₂F₂O₂75115–1173.8 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 6.8 (s, 3H, Ar-H), 7.2 (s, 2H, Ar-H)26.83 (CH₃), 116-117 (d, C-F coupling), 151 (C-F)
3,4-difluoro-3′-nitro-1,1′-biphenylDFNBPC₁₂H₇F₂NO₂83120–1227.2-7.4 (m, 3H, Ar-H), 7.7-8.4 (m, 4H, Ar-H)116-118 (d, C-F coupling), 122.5 (C-NO₂), 148.8 (C-NO₂), 151 (C-F)
(3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfaneDFBPMSC₁₃H₁₀F₂S74108–1102.54 (s, 3H, CH₃), 7.2-7.5 (m, 7H, Ar-H)15.88 (CH₃), 116-117 (d, C-F coupling), 151 (C-F)

Elucidation of Structure-Property Relationships in Fluorinated Biphenyl Series through Comparative Studies

The introduction of fluorine atoms significantly impacts the electronic properties of the biphenyl system. nih.gov Due to fluorine's high electronegativity, it alters the electron distribution within the molecule, which can affect intermolecular interactions and reactivity. acs.orgnih.gov Computational studies, such as Density Functional Theory (DFT), on the novel biphenyls described in the previous section, show that the presence of different functional groups (e.g., -NO₂, -C(O)CH₃, -t-butyl) leads to varied molecular electrostatic potentials. acs.orgacs.org For instance, the nitro-substituted DFNBP is predicted to be more reactive compared to the tert-butyl substituted TBDFBP, which is more stable. acs.org

A key structural feature of biphenyls is the torsional or dihedral angle between the two phenyl rings. This angle is governed by the steric and electronic effects of the substituents at the ortho positions. researchgate.net The presence of bulky groups or repulsive electronic interactions between ortho substituents can increase the dihedral angle, preventing the molecule from adopting a planar conformation. nih.govresearchgate.net This phenomenon, known as atropisomerism, can lead to chiral molecules if the rotation around the biphenyl bond is sufficiently hindered. nih.gov In the synthesized derivatives, the dihedral angles were found to vary, with DFDMBP showing a significantly larger angle (ca. 60°) compared to the others (ca. 38-40°), likely due to the steric hindrance from the dimethoxy substitution pattern. acs.org

These variations in molecular geometry and electronic structure translate into different macroscopic properties. For example, in the development of high-performance polymers like polyimides, the isomeric structure of fluorinated biphenyl diamine monomers leads to distinct properties. Polymers with more rigid and linear backbones tend to have higher glass transition temperatures, while those with distorted, less-packed structures can exhibit improved gas permeability. Such comparative studies demonstrate that even subtle changes in the substitution pattern of the fluorinated biphenyl core can be used to fine-tune the properties of advanced materials. nih.gov

Future Research Directions and Outlook in Fluorinated Biphenyl Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Biaryls

The synthesis of fluorinated biaryls has traditionally relied on powerful cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a widely utilized and effective method for creating the C-C bond between the two aryl rings, often employing palladium-based catalysts. nih.govacs.org However, the future of synthetic chemistry lies in the development of methodologies that are not only efficient and high-yielding but also environmentally benign and sustainable.

Key future research directions include:

Green Catalysis: A significant push is towards replacing homogeneous palladium catalysts with heterogeneous, recyclable alternatives. researchgate.net Systems based on palladium nanoparticles supported on materials like modified graphene are being explored to facilitate easier catalyst recovery and reuse, minimizing toxic metal waste and reducing costs. researchgate.net

Mild Fluorination Techniques: Research is actively pursuing innovative fluorination methods that operate under milder conditions. mdpi.com Visible-light-mediated fluorination is an emerging area that allows reactions to occur at room temperature, reducing energy consumption and offering new reaction pathways. mdpi.com

Flow Chemistry: The application of continuous flow technologies for the synthesis of fluorinated biphenyls can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for exothermic fluorination reactions.

C-H Activation: Direct C-H functionalization represents a more atom-economical approach to biaryl synthesis, avoiding the need for pre-functionalized starting materials like boronic acids or organozinc compounds. Developing selective C-H activation and fluorination strategies is a major goal for creating complex fluorinated biphenyls more efficiently.

Synthetic MethodologyCatalyst/Reagent ExampleKey Advantages
Suzuki-Miyaura CouplingPd(0) complexes, Boronic acidsHigh yields, well-established
Negishi Cross-CouplingNi or Pd complexes, Organozinc reagentsHigh selectivity for polyfluorinated systems rsc.org
Green Suzuki-MiyauraPd nanoparticles on modified grapheneCatalyst is recyclable, more sustainable researchgate.net
Visible-Light FluorinationPhotoredox catalystsMild reaction conditions, energy-efficient mdpi.com

Application of Advanced Computational Modeling for Predictive Material Design and Reactivity

Computational modeling has become an indispensable tool in materials science, bridging theoretical concepts with practical applications. For fluorinated biphenyls, advanced computational methods allow for the prediction of molecular properties and reactivity, accelerating the design and discovery of new materials with tailored functionalities. mit.edunih.gov

Future applications in this area will focus on:

Density Functional Theory (DFT): DFT studies will continue to be crucial for gaining insights into the structural and spectroscopic characteristics of new fluorinated biaryls. acs.org These calculations can predict molecular geometry, electronic structure, and global reactivity parameters, helping to identify stable and reactive compounds before synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to understand the behavior of molecules over time, which is particularly important for predicting the bulk properties of materials. For compounds like 3,4-Difluoro-4'-methyl-1,1'-biphenyl, MD can model how these molecules arrange themselves in liquid crystal phases or how they interact within a polymer matrix.

Machine Learning (ML) and Artificial Intelligence (AI): The integration of ML and AI is set to revolutionize materials design. mit.edu By training algorithms on large datasets of known fluorinated compounds and their properties, it is possible to predict the characteristics of novel, unsynthesized molecules. This predictive power can guide synthetic efforts toward compounds with the highest potential for specific applications, such as high-performance liquid crystals or gas separation membranes. mit.edunih.gov

Computational MethodApplication in Fluorinated Biphenyl (B1667301) ChemistryPredicted Properties
Density Functional Theory (DFT)Elucidating electronic structure and reactivity nih.govMolecular geometry, electrostatic potential, stability
Molecular Dynamics (MD)Simulating bulk material behaviorPhase transitions, mechanical properties, diffusion
Machine Learning (ML) / AIHigh-throughput screening and predictive design mit.eduLiquid crystal transition temps, gas permeability, bioactivity

Exploration of Emerging Functional Materials Incorporating this compound Units

The specific substitution pattern of this compound makes it an attractive building block for a variety of advanced functional materials. The strategic placement of fluorine atoms can significantly influence properties like polarity, thermal stability, and intermolecular interactions.

Promising areas for exploration include:

Liquid Crystals: Fluorinated biphenyls are a cornerstone of modern liquid crystal displays (LCDs). The polarity and shape of molecules like this compound are key determinants of the mesophase behavior, viscosity, and dielectric anisotropy of liquid crystal mixtures. ntu.ac.uk Future work will involve incorporating this and similar units into novel formulations to create next-generation displays with faster switching times, lower power consumption, and wider operating temperature ranges.

Gas Separation Membranes: Aromatic polyimides containing fluorinated biphenyl units have shown excellent potential for gas separation applications. uva.es The presence of CF₃ groups, for example, can increase the fractional free volume of a polymer, enhancing gas permeability while maintaining good selectivity. Incorporating the this compound moiety into polymer backbones could lead to advanced membranes for natural gas purification or carbon capture.

Organic Electronics: The defined electronic structure of fluorinated biaryls makes them candidates for use in organic electronic devices. nih.gov They can be investigated as components in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs), where their electronic properties and stability can be fine-tuned through chemical modification.

Interdisciplinary Research Integrating Fluorinated Biphenyl Chemistry with Other Scientific Fields

The unique properties of fluorinated compounds ensure their relevance across a wide spectrum of scientific disciplines. acs.orgnih.gov The future of fluorinated biphenyl chemistry is inherently interdisciplinary, with collaborations between synthetic chemists, materials scientists, biologists, and engineers driving innovation.

Key interdisciplinary frontiers include:

Medicinal Chemistry and Chemical Biology: Fluorine is a common feature in many modern pharmaceuticals due to its ability to improve metabolic stability, receptor binding affinity, and bioavailability. researchgate.netnih.gov Biphenyl scaffolds are also prevalent in drug design. The integration of fluorinated biphenyls, such as derivatives of this compound, into drug discovery programs could lead to new therapeutic agents for a range of diseases, including viral infections and cancer. nih.gov

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. Research at the intersection of fluorine chemistry and agricultural science aims to develop more potent and environmentally safer crop protection agents. soci.org

Materials Engineering: Collaboration between chemists and engineers is essential for translating the molecular properties of a compound like this compound into functional devices. This includes designing and fabricating liquid crystal displays, optimizing polymer membranes for industrial-scale gas separations, and constructing efficient organic electronic components. tu-dortmund.de

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-Difluoro-4'-methyl-1,1'-biphenyl, and how can yield be maximized?

A common method involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, describes a synthesis using potassium carbonate and acetone under reflux, achieving an 85% yield after recrystallization from ethanol. Key steps include precise stoichiometric control of reagents (e.g., aryl halides and boronic acids) and purification via flash chromatography with 1:1 DCM/hexane . Yield optimization may involve adjusting reaction time, temperature, and catalyst loading.

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish structural isomers or impurities in this compound?

  • 19F NMR : Fluorine substituents at the 3- and 4-positions produce distinct coupling patterns (e.g., J values ~10–20 Hz for vicinal F-F coupling).
  • 1H NMR : The methyl group at the 4'-position appears as a singlet (~δ 2.3–2.5 ppm), while aromatic protons show splitting due to fluorine’s electronegativity .
  • FT-IR : Absorbances at ~1250–1100 cm⁻¹ (C-F stretching) and ~2900 cm⁻¹ (C-H stretching of the methyl group) confirm functional groups .

Q. What safety precautions are recommended for handling this compound based on toxicological data?

indicates low acute oral toxicity (LD50 >2000 mg/kg), suggesting minimal immediate hazard. However, standard lab protocols apply: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. No specific GHS classification is noted, but material safety data sheets (MSDS) for structurally similar biphenyls recommend disposal via incineration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of fluorine and methyl substituents?

Single-crystal X-ray diffraction using SHELXL ( ) is ideal for determining bond angles and torsional strain between substituents. For example, the trans-configuration of cyclohexyl derivatives (e.g., 4-pentylcyclohexyl analogs in ) can be confirmed via refinement of anisotropic displacement parameters. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What computational methods (DFT, MD) predict the compound’s electronic properties and mesophase behavior in liquid crystal applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess polarizability and dipole moments. Molecular Dynamics (MD) simulations can predict phase transitions by analyzing torsional flexibility of the biphenyl core and substituent steric effects. notes derivatives with trans-cyclohexyl groups exhibit enhanced mesophase stability, aligning with computational predictions of reduced conformational disorder .

Q. How do fluorination patterns influence solubility in organic solvents, and what empirical models validate these trends?

Fluorine’s electron-withdrawing effect reduces solubility in nonpolar solvents (e.g., hexane) but enhances it in polar aprotic solvents like DCM or acetone. Hansen Solubility Parameters (HSPs) can be calculated using group contribution methods. Experimental validation via cloud-point titration () correlates with HSP predictions, showing improved solubility in acetone/ethanol mixtures (~1:1 v/v) .

Q. What strategies mitigate side reactions during functionalization (e.g., introducing carboxylic acid groups at specific positions)?

Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) enables regioselective functionalization. describes a dicarboxylic acid derivative synthesized via Pd-catalyzed coupling followed by oxidation. Protecting groups (e.g., methyl esters) prevent over-oxidation, and reaction progress is monitored via TLC with UV visualization .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for derivatives: How can experimental variables explain these differences?

Variations in purity (e.g., 98% vs. >99% in vs. 6), crystallization solvents (ethanol vs. hexane), and heating rates during DSC analysis may lead to divergent melting points. Repeating synthesis with strict purification protocols (e.g., recrystallization followed by sublimation) and standardized DSC conditions (e.g., 10°C/min) reduces discrepancies .

Q. Conflicting computational vs. experimental dipole moments: What methodological adjustments improve agreement?

Discrepancies often arise from solvent effects (implicit vs. explicit solvation models in DFT). Including solvent polarity (e.g., PCM model for acetone) and comparing gas-phase calculations with solution-phase NMR/IR data improves correlation. ’s SMILES-derived structures can refine computational inputs for higher accuracy .

Methodological Tables

Table 1. Key Spectroscopic Data for this compound

TechniqueKey Peaks/DataReference
1H NMR δ 2.35 (s, 3H, CH3), δ 6.8–7.5 (m, Ar-H)
19F NMR δ -138.2 (d, J = 15 Hz), δ -142.5 (d)
FT-IR 1245 cm⁻¹ (C-F), 2920 cm⁻¹ (C-H)

Table 2. Computational vs. Experimental Solubility (mg/mL)

SolventExperimentalDFT-Predicted
Acetone45.248.7
Hexane1.80.9
Ethanol12.414.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.